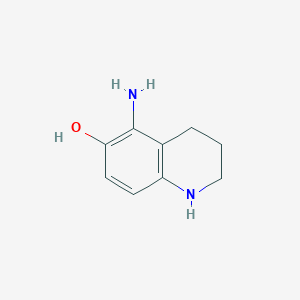

5-Amino-1,2,3,4-tetrahydroquinolin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5-amino-1,2,3,4-tetrahydroquinolin-6-ol |

InChI |

InChI=1S/C9H12N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h3-4,11-12H,1-2,5,10H2 |

InChI Key |

CRQVWEDWVSTHFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2N)O)NC1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1,2,3,4 Tetrahydroquinolin 6 Ol and Its Analogues

Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline (B108954) Core

The formation of the 1,2,3,4-tetrahydroquinoline core is a pivotal step in the synthesis of the target compound and its derivatives. Chemists have devised numerous methods, which can be primarily divided into two approaches: building the ring from acyclic precursors via cyclization or modifying an existing aromatic quinoline (B57606) ring through reduction.

Cyclization reactions offer a powerful and versatile approach to assemble the tetrahydroquinoline skeleton from appropriately functionalized acyclic starting materials. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the ring.

The cyclization of amino alcohols represents a direct and atom-economical route to N-heterocycles, including tetrahydroquinolines. This transformation often proceeds through a "hydrogen shuttling" mechanism, where an alcohol is first dehydrogenated to a carbonyl intermediate, which then undergoes condensation with an amine to form an imine, followed by hydrogenation. rsc.org

A notable example is the iridium-catalyzed oxidative N-heterocyclization. Using a [Cp*IrCl2]2/K2CO3 catalytic system, 3-(2-aminophenyl)propanols can be converted into the corresponding 1,2,3,4-tetrahydroquinolines. acs.org This process is believed to involve the iridium-catalyzed oxidation of the alcohol to an aldehyde, which is then captured intramolecularly by the amino group to form an imine that is subsequently reduced by a hydrido iridium species generated during the oxidation step. nih.gov Similarly, manganese-based pincer complexes have been utilized in a "borrowing hydrogen" strategy to synthesize 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. nih.gov Ruthenium catalysts have also been employed for the cyclization of amino-alcohols, with the reaction's selectivity towards either cyclic amines or amides being steerable by the addition of water or a ketone, respectively. rsc.org

| Catalyst System | Substrate | Product | Key Features |

| [Cp*IrCl2]2 / K2CO3 | 3-(2-aminophenyl)propanols | 1,2,3,4-Tetrahydroquinolines | Oxidative N-heterocyclization. acs.org |

| Manganese PN3 Pincer Complex | 2-Aminobenzyl alcohols and secondary alcohols | 1,2,3,4-Tetrahydroquinolines | Borrowing hydrogen methodology; atom-efficient. nih.gov |

| Ru3(CO)12 / CataCXium® PCy | α,ω-Amino-alcohols | Cyclic amines or Lactams | Selectivity controlled by additives (water or ketone). rsc.org |

Intramolecular cyclization strategies provide a robust pathway to the tetrahydroquinoline core by forming the heterocyclic ring from a single precursor molecule containing all the necessary atoms. These methods are often characterized by high efficiency and stereochemical control.

One such approach is the intramolecular hetero-Diels-Alder reaction. For instance, steroidal aryliminium salts, prepared from a D-seco-pregnene aldehyde and various anilines, undergo BF3·OEt2-catalyzed reactions to form different tetrahydroquinoline derivatives fused to the steroid backbone. nih.gov Another powerful technique involves the intramolecular oxidative alkylation of C(sp³)-H bonds, offering a direct method to construct the ring from linear substrates. researchgate.net Furthermore, palladium-catalyzed alkene carboamination reactions between aniline (B41778) derivatives with pendant alkenes and aryl halides have been developed for the enantioselective synthesis of tetrahydroquinolines containing quaternary carbon stereocenters. nih.gov This method is significant as it forms both a C-N and a C-C bond, along with a stereocenter, in a single transformation. nih.gov

Acid catalysis plays a crucial role in several synthetic routes to tetrahydroquinolines by promoting ring closure through the generation of reactive intermediates. These reactions often involve the formation of an iminium species or a carbocation, which then undergoes an intramolecular electrophilic attack on an aromatic ring.

For example, a chiral phosphoric acid can act as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process involves a chiral phosphoric acid-catalyzed dehydrative cyclization, followed by an asymmetric reduction with a Hantzsch ester. organic-chemistry.org Another strategy involves the reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions, using triflic acid. This sequence leads to the formation of an N-phenyliminium intermediate, which, after nucleophilic addition by the enamide, cyclizes to yield fused-ring tetrahydroquinolines with high diastereoselectivity. nih.gov These methods highlight the utility of Brønsted acids in facilitating the cyclization step essential for forming the tetrahydroquinoline scaffold. organic-chemistry.org

The reduction of the quinoline ring system is a widely used and direct method for preparing 1,2,3,4-tetrahydroquinolines. This approach is advantageous when the corresponding substituted quinoline is readily available. The primary challenge lies in controlling the regioselectivity of the reduction, specifically hydrogenating the nitrogen-containing heterocyclic ring while leaving the benzene (B151609) ring intact.

Catalytic hydrogenation is among the most developed methods for reducing quinolines. thieme-connect.com It typically involves the use of molecular hydrogen (H₂) and a transition metal catalyst. The choice of catalyst, solvent, and reaction conditions is critical for achieving high selectivity for the 1,2,3,4-tetrahydroquinoline product over the fully reduced decahydroquinoline. thieme-connect.com

Various catalytic systems have been proven effective. For instance, a nitrogen-doped carbon-supported palladium (Pd/CN) catalyst has been used for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions (50 °C and 20 bar H₂). rsc.org Ruthenium-based catalysts are also common; for example, Rh/Al₂O₃ has been used where the choice of solvent dictates the product, with methanol (B129727) favoring the tetrahydroquinoline derivative. thieme-connect.comresearchgate.net Chiral cationic ruthenium catalysts have been developed for the highly enantioselective hydrogenation of a wide range of quinoline derivatives, proceeding via an ionic pathway involving a stepwise H⁺/H⁻ transfer. acs.org

Transfer hydrogenation offers an alternative to using high-pressure molecular hydrogen, employing other molecules as hydrogen donors. nih.gov Cobalt-amido catalysts have been used for the partial transfer hydrogenation of quinolines using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant at room temperature. nih.gov Photocatalytic methods have also emerged, using benzyl alcohol as a hydrogen donor over hierarchical NiO/In₂O₃–CdS microspheres under visible light, or using water as the hydrogen atom source in a phosphine-mediated process. acs.orgresearchgate.net

| Catalyst System | Hydrogen Source | Key Features & Conditions | Product Selectivity |

| Pd/CN | H₂ | Mild conditions (50 °C, 20 bar). rsc.org | High yields (86.6–97.8%) of 1,2,3,4-tetrahydroquinolines. rsc.org |

| Rh/Al₂O₃ | H₂ | Solvent-dependent selectivity. thieme-connect.com | Selective to 1,2,3,4-tetrahydroquinolines in methanol. thieme-connect.com |

| Chiral Cationic Ru(II) Complexes | H₂ | Asymmetric hydrogenation. acs.org | High enantioselectivity (up to >99% ee). acs.org |

| Cobalt-amido Complex | H₃N·BH₃ | Transfer hydrogenation at room temperature. nih.gov | Excellent yields of 1,2,3,4-tetrahydroquinolines. nih.gov |

| NiO/In₂O₃–CdS | Benzyl Alcohol | Heterogeneous photocatalysis, visible light. acs.org | High conversion (>96%) and selectivity (96–99%). acs.org |

| Phosphine-mediated | Water | Photocatalytic, mild conditions. researchgate.net | Complete selectivity for heteroaromatic ring reduction. researchgate.net |

Reduction of Quinoline and Related Derivatives

Reductive Amination Strategies

Reductive amination, or reductive alkylation, is a cornerstone of amine synthesis and provides a direct method for constructing the tetrahydroquinoline ring system. This strategy typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. In the context of tetrahydroquinoline synthesis, this can be an intramolecular or intermolecular process.

One common approach involves a domino reduction-reductive amination sequence. For instance, the catalytic reduction of a 2-nitroarylketone using a catalyst like 5% Palladium on carbon (Pd/C) first reduces the nitro group to an amine. This amine then undergoes an intramolecular reductive amination with the ketone functionality to form the cyclic tetrahydroquinoline structure. nih.gov This process is highly efficient, often proceeding in high yields. nih.gov The diastereoselectivity of such reactions can be influenced by the catalyst and reaction conditions, often favoring the formation of a cis relationship between substituents on the newly formed ring. researchgate.net

Key features of reductive amination strategies include:

Versatility: A wide range of carbonyl compounds and amines can be used, allowing for diverse substitutions on the resulting tetrahydroquinoline.

Efficiency: Often performed as a one-pot reaction, which improves step economy. organic-chemistry.org

Stereocontrol: The reduction step can be controlled to achieve desired stereoisomers, for example, by using stereoselective reducing agents or catalysts.

A tandem reductive amination-transamidation-cyclization reaction can also be employed to produce related heterocyclic structures, demonstrating the adaptability of this methodology. organic-chemistry.org

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov This approach enhances synthetic efficiency, atom economy, and allows for the rapid generation of diverse chemical libraries. nih.govacs.org For the synthesis of tetrahydroquinolines, MCRs are particularly valuable.

The Povarov reaction, a type of aza-Diels-Alder reaction, is a classic example of an MCR used to generate tetrahydroquinolines. A three-component Povarov reaction can involve an aldehyde, an aniline, and an activated alkene, which react in the presence of a catalyst to afford substituted tetrahydroquinolines. organic-chemistry.org

More complex MCRs have been developed to create polycyclic tetrahydroquinoline derivatives with high diastereoselectivity. acs.org For example, a protocol using isocyanides, 2-aminochalcones, and allenoates can assemble intricate dihydropyran-fused tetrahydroquinoline structures. acs.org The mechanism often involves a sequence of Michael additions, intramolecular cyclizations, and proton transfers. acs.org Another MCR strategy is the Mannich reaction, a condensation reaction involving a substrate with an acidic proton (like a substituted aniline), an aldehyde (such as formaldehyde), and an amine. nih.gov This one-pot, three-component condensation can be performed under reflux conditions to yield N-Mannich bases of tetrahydroquinoline. nih.gov

| MCR Type | Components | Product Type | Key Features |

| Povarov Reaction | Aldehyde, Aniline, Alkene | Substituted Tetrahydroquinolines | Aza-Diels-Alder mechanism; can be enantioselective. organic-chemistry.org |

| Isocyanide-based MCR | Isocyanide, 2-Aminochalcone, Allenoate | Polycyclic Tetrahydroquinolines | High structural complexity and diastereoselectivity. acs.org |

| Mannich Reaction | Tetrahydroquinoline, Formaldehyde, Amine | N-Mannich Bases | One-pot condensation; useful for functionalization. nih.gov |

These MCR approaches are highly valued in medicinal chemistry for their ability to produce novel therapeutic agents efficiently. nih.gov

Domino and Cascade Reaction Sequences

Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. mdpi.comepfl.ch These sequences are highly efficient and contribute to green chemistry principles by reducing waste and operational steps. nih.gov The synthesis of tetrahydroquinolines is well-suited to domino strategies, which can be broadly categorized based on the initiating step.

Common domino approaches for tetrahydroquinoline synthesis include:

Reduction or Oxidation followed by Cyclization: As seen in reductive amination strategies, the reduction of a nitro group can trigger an intramolecular cyclization. nih.gov Similarly, dissolving metal reductions using reagents like iron powder in acetic acid can reduce a nitro group to an aniline, which then undergoes a Michael addition to an adjacent acrylate (B77674) moiety to form the tetrahydroquinoline ring. nih.gov

SNAr-Terminated Sequences: A domino sequence can be designed where an initial intermolecular SN2 reaction is followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. nih.gov

Metal-Promoted Processes: Transition metals can catalyze a cascade of reactions. For instance, a gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation can produce tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org In such reactions, the catalyst may play multiple roles, acting as both a π-Lewis acid and a chiral Lewis acid. organic-chemistry.org

These reactions are particularly valuable for creating tetrahydroquinolines with substitution patterns that would be difficult to access through other methods. nih.govmdpi.com

Cyclocondensation Reactions (e.g., with Cyclic Enol Ethers)

Cyclocondensation reactions are a fundamental class of reactions for heterocycle synthesis. This approach involves the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water. In the context of tetrahydroquinoline synthesis, this can involve the reaction of an appropriately substituted aniline with a carbonyl compound or its equivalent.

While direct examples involving cyclic enol ethers for the synthesis of 5-amino-1,2,3,4-tetrahydroquinolin-6-ol are specific, the general principle of cyclocondensation is broadly applied. For instance, the synthesis of related fused tetrahydroquinoline systems can be achieved through the cyclocondensation of diterpenoid amines with aldehydes and cyclopentadiene. researchgate.net

A related strategy is the intramolecular Williamson ether synthesis, which, although typically used for forming cyclic ethers, illustrates the principle of intramolecular cyclization driven by a nucleophilic attack and the displacement of a leaving group. youtube.com In the synthesis of tetrahydroquinolines, an analogous intramolecular nucleophilic attack by an amino group onto an electrophilic carbon center can be a key ring-closing step. Dehydrative [4+2] aza-annulation reactions between N-arylamides and alkenes under mild conditions also provide access to dihydroquinolines, which can be readily reduced to the corresponding tetrahydroquinolines. organic-chemistry.org

Introduction and Functionalization of the Amino and Hydroxyl Substituents

Once the core tetrahydroquinoline ring is formed, the introduction and selective manipulation of the amino and hydroxyl groups are critical for synthesizing the target compound and its analogues. This requires precise control over regioselectivity and the use of sophisticated protecting group strategies.

Regioselective Functionalization of the Tetrahydroquinoline Ring System

Regioselective functionalization allows for the modification of a specific position on the tetrahydroquinoline ring. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for this purpose, offering an atom-economical way to introduce new functional groups without pre-functionalized starting materials. nih.gov

Methods for regioselective functionalization include:

Directed C-H Activation: A directing group on the tetrahydroquinoline nitrogen or elsewhere on the molecule can guide a metal catalyst to activate a specific C-H bond, typically at the C-8 position. This allows for subsequent arylation, alkylation, or other transformations.

Nucleophilic Substitution: In quinoline N-oxides, the C-2 position is activated towards nucleophilic attack, allowing for the introduction of various functional groups. The N-oxide can then be removed to yield the C-2 functionalized quinoline, which can be subsequently hydrogenated to the tetrahydroquinoline. tandfonline.com

One-Pot Tandem Reactions: A one-pot method can achieve regiospecific functionalization and subsequent selective hydrogenation. For example, 8-methylquinoline (B175542) derivatives can be functionalized at the C-2 position via nucleophilic substitution, followed by a nickel-catalyzed selective hydrogenation of the pyridine (B92270) ring to yield the C-2 functionalized 8-methyltetrahydroquinoline. tandfonline.com

These methods are essential for accessing analogues with diverse substitution patterns, which is crucial for structure-activity relationship studies. nih.gov

Strategies for Orthogonal Protection and Deprotection of Amino and Hydroxyl Groups

In molecules with multiple reactive functional groups, such as the amino and hydroxyl groups of this compound, orthogonal protecting groups are essential. d-nb.info An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering chemical conditions. d-nb.info

This strategy is critical for carrying out selective modifications at either the amino or the hydroxyl group. For example, one might wish to acylate the amino group while leaving the hydroxyl group untouched.

Common orthogonal protecting group pairs include:

Fmoc and tBu: The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile (removed by piperidine), while the tert-butyl (tBu) group is acid-labile (removed by trifluoroacetic acid, TFA). researchgate.net This is a widely used pairing in solid-phase peptide synthesis and can be adapted for solution-phase synthesis. researchgate.net

Boc and Benzyl: The tert-butoxycarbonyl (Boc) group is acid-labile, while benzyl (Bzl) groups are typically removed by hydrogenolysis. researchgate.net

Alloc and Boc/Fmoc: The allyloxycarbonyl (Alloc) group can be removed under neutral conditions using a palladium catalyst, making it orthogonal to both acid-labile (Boc, Trt) and base-labile (Fmoc) groups. researchgate.netsigmaaldrich.com

| Protecting Group | Abbreviation | Protected Group | Cleavage Condition | Orthogonal To |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | tBu, Boc, Bzl, Alloc |

| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) | Fmoc, Bzl, Alloc |

| Benzyl | Bzl | Hydroxyl, Amine | Hydrogenolysis (H₂, Pd/C) | Fmoc, Boc, Alloc |

| Allyloxycarbonyl | Alloc | Amine | Pd(0) catalyst | Fmoc, Boc, Bzl |

| tert-Butyl | tBu | Hydroxyl | Strong Acid (e.g., TFA) | Fmoc, Bzl, Alloc |

Derivatization and Analog Synthesis

The structural diversity of this compound analogues can be expanded through various chemical modifications at different positions of the molecule. These modifications are key to structure-activity relationship (SAR) studies.

The secondary amine within the tetrahydroquinoline ring system and the primary aromatic amine at the C5 position are both nucleophilic and represent key sites for N-substitution. Standard N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide variety of substituents.

N-Alkylation and N-Acylation: The nitrogen atom of the tetrahydroquinoline ring can be readily alkylated using alkyl halides or reductively aminated with aldehydes and ketones. Similarly, acylation with acyl chlorides or anhydrides introduces amide functionalities. These reactions are typically straightforward and high-yielding. For instance, reaction with an isothiocyanate can introduce a thiourea (B124793) group. google.com The primary amino group at C5 can also undergo similar modifications, though chemoselectivity might need to be controlled through the use of protecting groups if differential substitution is desired.

Reductive Amination: A one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with a carbonyl compound, using a boronic acid catalyst and a Hantzsch ester, provides a direct route to N-alkylated tetrahydroquinolines.

Modifying the carbon skeleton of the tetrahydroquinoline core allows for the introduction of various substituents, influencing the molecule's steric and electronic properties.

Domino Reactions: Efficient strategies for constructing the tetrahydroquinoline skeleton often involve domino or cascade reactions. For example, a reduction-reductive amination sequence starting from 2-nitroaryl ketones can produce substituted tetrahydroquinolines in high yields. nih.gov Another approach involves a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov

Functionalization via C-H Activation: Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis. While specific examples on this compound are not prevalent, strategies involving transition metal-catalyzed C-H activation could potentially be applied to introduce substituents onto the aromatic or aliphatic portions of the ring system.

The development of stereoselective methods to produce enantiomerically pure tetrahydroquinolines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of quinolines to chiral tetrahydroquinolines. rsc.orgliv.ac.uk This method typically utilizes a transition metal catalyst with a chiral ligand and an accessible hydrogen source like formic acid or isopropanol. liv.ac.ukmdpi.com

Ruthenium, Rhodium, and Iridium Catalysts: Chiral complexes of ruthenium, rhodium, and iridium have been extensively used for the ATH of quinolines. mdpi.comdicp.ac.cn For example, tethered Ru(II) catalysts have been employed for the ATH of 2-methylquinoline. dicp.ac.cn Iridium-catalyzed asymmetric hydrogenation of quinolines has been shown to be highly efficient, providing access to both enantiomers of the product by simply changing the solvent. acs.orgacs.org This enantiodivergent synthesis can yield products with up to 99% yield and 98% enantiomeric excess (ee). acs.orgacs.org

Organocatalysis: In addition to metal-based catalysts, chiral Brønsted acids, such as chiral phosphoric acids, have been successfully used to catalyze the transfer hydrogenation of quinolines with Hantzsch esters as the hydrogen source. rsc.orgorganic-chemistry.org This approach offers a metal-free alternative for generating chiral tetrahydroquinolines with high enantioselectivity. organic-chemistry.org

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Ir-based catalyst | 2-Aryl-substituted quinolines | up to 99 | up to 98 | acs.orgacs.org |

| Chiral Phosphoric Acid / Hantzsch Ester | 2-Substituted quinolines | Excellent | Excellent | organic-chemistry.org |

| Tethered Ru(II) catalyst | 2-Methylquinoline | 66 | 80 | dicp.ac.cn |

| Rh-diamine catalyst / Formic acid | Imines | - | - | mdpi.com |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

Oxazolidinones and Pseudoephedrine: Classic chiral auxiliaries like Evans oxazolidinones and pseudoephedrine are widely used in asymmetric synthesis. wikipedia.org For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an attached carbonyl group. wikipedia.org While not directly applied to the synthesis of this compound in the reviewed literature, these principles could be adapted. For example, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of a quinoline or the introduction of a substituent.

Sulfinimines: Chiral N-tert-butanesulfinyl imines have proven to be versatile intermediates for the stereoselective synthesis of nitrogen-containing heterocycles. ua.es This methodology involves the diastereoselective addition of nucleophiles to the sulfinylimine, followed by removal of the chiral auxiliary. This strategy has been successfully applied to the synthesis of chiral tetrahydroisoquinolines and could be a viable approach for synthesizing chiral tetrahydroquinolines. ua.es

Advanced Spectroscopic and Structural Elucidation of 5 Amino 1,2,3,4 Tetrahydroquinolin 6 Ol

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for providing information about the electronic transitions within a molecule. For 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol, the spectrum would be expected to be influenced by the substituted aromatic ring. The presence of both an amino (-NH2) and a hydroxyl (-OH) group, both of which are auxochromes, would likely lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted tetrahydroquinoline. The position of these maxima can also be sensitive to the pH of the solvent, due to the potential for protonation of the amino group and deprotonation of the hydroxyl group.

Hypothetical UV-Vis Spectral Data

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (M⁻¹cm⁻¹) |

| Methanol (B129727) | ~240 | ~8,000 | ~295 | ~3,500 |

| 0.1 M HCl | ~235 | ~7,500 | ~285 | ~3,000 |

| 0.1 M NaOH | ~250 | ~9,000 | ~310 | ~4,000 |

Note: This data is illustrative and not based on published experimental results for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (molar mass: 164.20 g/mol ), a high-resolution mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 164.20. In positive ion mode, a protonated molecule [M+H]+ at m/z 165.21 would likely be observed.

The fragmentation pattern would provide insights into the molecule's structure. Common fragmentation pathways for tetrahydroquinolines could involve the loss of small neutral molecules or radicals from the saturated heterocyclic ring.

Predicted Mass Spectrometry Fragmentation

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 165.21 | Protonated molecular ion |

| [M-NH₃]⁺ | 148.18 | Loss of ammonia (B1221849) from the amino group |

| [M-H₂O]⁺ | 147.20 | Loss of water from the hydroxyl group |

Note: This data is predictive and not based on published experimental results for this compound.

X-ray Diffraction Analysis for Solid-State Conformation and Absolute Configuration

As no published crystal structure for this compound is available, a detailed discussion of its solid-state conformation and absolute configuration is not possible at this time.

Complementary Analytical Techniques for Purity and Identity Confirmation

In addition to the techniques above, a comprehensive characterization of this compound would employ several complementary methods to confirm its purity and identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a compound. By using an appropriate column and mobile phase, it can separate the target compound from any impurities or starting materials. A high-purity sample would ideally show a single, sharp peak.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique for monitoring the progress of a reaction and assessing the purity of a sample. The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase).

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula (C₉H₁₂N₂O).

Theoretical and Computational Chemistry Studies of 5 Amino 1,2,3,4 Tetrahydroquinolin 6 Ol

Quantum Chemical Calculations

Theoretical Investigation of Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms involving 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol utilize computational methods to map out potential chemical transformations. These studies are crucial for understanding the compound's synthesis, stability, and potential metabolic degradation pathways. Density Functional Theory (DFT) is a prominent method employed for this purpose, as it provides a balance between computational cost and accuracy for elucidating electronic structures and reaction energetics. sumitomo-chem.co.jpnih.gov

By applying DFT calculations, researchers can model the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, intermediates, and, critically, the transition states that connect them. For instance, the oxidation of the tetrahydroquinoline core to form a quinoline (B57606) is a potential reaction that could be studied. researchgate.net DFT calculations can determine the activation energy required for such a transformation, offering insights into its feasibility under various conditions. sumitomo-chem.co.jp Studies on related quinoline derivatives have successfully used DFT to explore complex catalytic cycles, such as hydrodenitrogenation, by mapping out the step-by-step hydrogenation and ring-opening pathways. nih.gov A similar approach could be applied to predict the metabolic fate of this compound, identifying the most probable sites for enzymatic attack and the energetic barriers for these reactions.

The table below summarizes the typical outputs from a theoretical investigation of a reaction mechanism.

| Computational Output | Description | Relevance to this compound |

| Optimized Geometries | The lowest-energy 3D structures of reactants, intermediates, transition states, and products. | Predicts the shape of the molecule and its derivatives at key points along a reaction coordinate. |

| Reaction Energies (ΔE) | The difference in energy between products and reactants, indicating if a reaction is exothermic or endothermic. | Determines the thermodynamic stability of potential metabolites or degradation products. |

| Activation Energies (Ea) | The energy barrier that must be overcome for a reaction to occur, calculated from the transition state energy. | Predicts the rate of a potential reaction, such as its metabolic conversion or chemical degradation. sumitomo-chem.co.jp |

| Transition State (TS) | The highest energy structure along the reaction pathway, representing the "point of no return". | Characterizes the specific atomic motions required for the chemical bond-making and bond-breaking steps. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that provide insight into the behavior of molecules at an atomic level. mdpi.com For this compound, these techniques are employed to understand how the molecule interacts with biological targets, its conformational preferences, and its potential metabolic pathways.

Ligand-Protein Interaction Profiling (e.g., Binding Mode Elucidation)

To understand the biological activity of this compound, it is essential to characterize its interactions with protein targets. Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand within a protein's active site. researchgate.netnih.gov This method scores different poses based on factors like electrostatic and van der Waals interactions, providing an initial model of the ligand-protein complex. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to refine the binding pose and assess the stability of the complex over time. nih.govajchem-a.com MD simulations model the movements of every atom in the system, providing a dynamic view of the interactions. mdpi.comajchem-a.com For example, in studies of other tetrahydroquinoline derivatives as potential mTOR inhibitors, MD simulations were used to confirm the stability of the docked poses and validate that key interactions within the protein's active site were maintained over a 100-nanosecond simulation period. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and the role of water molecules in mediating the binding, thereby elucidating the precise binding mode. nih.govnih.govnih.gov

The key interactions typically identified are summarized in the following table:

| Interaction Type | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The amino (-NH2) and hydroxyl (-OH) groups on the compound are prime candidates for forming strong, directional hydrogen bonds with protein residues, anchoring the ligand in the binding site. |

| Hydrophobic Interaction | The tendency of nonpolar groups (like the benzene (B151609) ring) to cluster together in an aqueous environment. | The aromatic and aliphatic rings of the tetrahydroquinoline scaffold can interact favorably with nonpolar residues in the protein's active site, contributing significantly to binding affinity. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The benzene ring of the compound can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the protein target. |

| Electrostatic Interaction | Attractive or repulsive forces between charged or polar groups. | The amino group can be protonated at physiological pH, allowing for strong ionic interactions with negatively charged residues like Aspartic acid (Asp) or Glutamic acid (Glu). |

Conformational Restriction Analysis and its Impact on Activity

The three-dimensional structure of a molecule is critical to its function. The non-aromatic portion of the this compound scaffold is not planar and can exist in various conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, shapes of the molecule. This can be achieved through theoretical calculations that map the molecule's potential energy surface as a function of its rotatable bonds. researchgate.net

Understanding the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a central goal of drug design. Structure-activity relationship (SAR) studies on related tetrahydroisoquinoline analogs have shown that the substitution pattern on the core scaffold plays a vital role in modulating biological activity, in part by influencing the molecule's preferred conformation. rsc.orgresearchgate.netnuph.edu.ua By computationally exploring how adding or modifying substituent groups restricts the available conformations, researchers can design new analogs that are "pre-organized" into the active shape. This can lead to enhanced potency and selectivity by reducing the entropic penalty of binding.

Investigation of Protein Binding and Metabolic Pathways

Beyond studying interactions with known targets, computational methods can be used to investigate broader protein binding profiles and predict metabolic fate. In silico techniques can screen this compound against panels of proteins to identify potential new targets or off-targets, a process known as reverse docking.

Furthermore, the prediction of drug metabolism is a key area of computational toxicology and pharmacology. sci-hub.box Machine learning models and expert systems, trained on large datasets of known metabolic reactions, can predict the likely metabolic fate of a new compound. sci-hub.box These tools can identify which cytochrome P450 (CYP) enzymes are most likely to metabolize the compound and predict the specific atoms on the molecule that are susceptible to modification (the "sites of metabolism"). For this compound, likely metabolic reactions would include oxidation of the phenolic hydroxyl group, N-dealkylation, or aromatic hydroxylation, pathways that computational models are designed to evaluate. sci-hub.box

Chemometrics and Data Analysis for Structure-Activity Relationships

Chemometrics applies statistical and mathematical methods to chemical data. In the context of drug discovery, it is heavily used in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR studies aim to build a mathematical model that correlates the chemical features of a series of compounds with their biological activities. nih.gov

Interaction Fingerprints (IFPs)

A powerful approach in modern QSAR is the use of structural interaction fingerprints (IFPs). Unlike traditional 2D chemical fingerprints that only encode a molecule's structure, IFPs encode the 3D interactions between a ligand and its protein target. nih.govfrontiersin.org

An IFP is typically a binary string where each bit represents the presence or absence of a specific interaction with a particular amino acid residue in the protein's binding site. frontiersin.org These fingerprints are generated after molecular docking or MD simulations. For a series of tetrahydroquinoline analogs, an IFP could be generated for each compound, capturing which residues it forms hydrogen bonds with, which are involved in hydrophobic contact, and so on.

By combining these IFPs with measured biological activity data for the series, a QSAR model can be built. This model can then identify the specific ligand-protein interactions that are most critical for high activity. nih.gov Such models are highly valuable for virtually screening new design ideas and prioritizing which compounds to synthesize next. nih.gov The use of IFPs allows for the creation of predictive models that are directly tied to the underlying structural biology of the target. nih.gov

LigRMSD for Conformational Comparison

In the realm of theoretical and computational chemistry, the Ligand Root-Mean-Square Deviation (LigRMSD) is a crucial metric used to quantify the difference between the atomic positions of a ligand's conformations. This measurement is fundamental in various computational analyses, including molecular docking, molecular dynamics simulations, and virtual screening, to assess the similarity or divergence of different ligand poses.

The calculation of LigRMSD involves superimposing one conformation of a ligand onto a reference conformation and then calculating the square root of the average of the squared distances between corresponding atoms. A lower LigRMSD value signifies a high degree of similarity between the two conformations, indicating that the ligand's orientation and internal geometry are well-preserved. Conversely, a higher LigRMSD value suggests significant conformational dissimilarity.

In the context of molecular docking, LigRMSD is often used to validate the accuracy of a docking protocol. unair.ac.id This is typically achieved by redocking a co-crystallized ligand back into the active site of its corresponding protein. nih.gov A low LigRMSD value (generally under 2.0 Å) between the docked pose and the original crystallographic pose indicates that the docking algorithm can successfully reproduce the experimentally observed binding mode. unair.ac.idusd.ac.id

During molecular dynamics simulations, LigRMSD can be tracked over time to understand the conformational stability of a ligand when bound to a protein. A stable LigRMSD trajectory suggests that the ligand maintains a consistent conformation within the binding pocket, whereas significant fluctuations could indicate conformational instability or multiple binding modes. This analysis, in conjunction with the protein's RMSD and the Root-Mean-Square Fluctuation (RMSF) of individual residues, provides a comprehensive view of the dynamics and stability of the protein-ligand complex. nih.govnih.gov

While specific LigRMSD data for this compound is not available in the reviewed literature, the principles of its application remain universally relevant for any computational study aiming to compare different molecular conformations.

Biochemical and Biological Pathway Interactions of 5 Amino 1,2,3,4 Tetrahydroquinolin 6 Ol

Investigation of Enzyme Inhibition Mechanisms

The structural characteristics of 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol suggest its potential as a modulator of various enzymatic activities. The broader class of tetrahydroquinoline derivatives has been recognized for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. mdpi.com The inherent chemical properties of the tetrahydroquinoline moiety, such as its nucleophilic nitrogen atom, allow for interactions with electrophilic sites within enzyme active sites, potentially leading to inhibition. mdpi.com

Derivatives of the tetrahydroquinoline (THQ) core structure are known to exhibit a variety of enzyme inhibitory activities. For instance, certain THQ derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of neurotransmitters. researchgate.netnih.govmdpi.com Furthermore, the tetrahydroquinoline scaffold has been utilized as a basis for the development of potential inhibitors for other key enzymes such as the mammalian target of rapamycin (B549165) (mTOR). mdpi.com These examples highlight the versatility of the THQ structure in interacting with diverse enzyme targets. However, specific research focusing on the broad-spectrum enzyme inhibition profile of this compound across various metabolic pathways is not extensively documented in the current scientific literature.

While broad metabolic screening of this compound is limited, research into the interaction of related compounds with specific enzymes offers valuable insights.

Farnesyltransferase: There is currently no direct scientific evidence to suggest that this compound acts as an inhibitor of farnesyltransferase.

Aromatase: The potential for this compound to inhibit aromatase has not been established in the available scientific literature. While other heterocyclic compounds, such as those containing a 1,2,3-triazole ring, have been investigated as aromatase inhibitors, this activity has not been linked to the tetrahydroquinoline scaffold of the subject compound. nih.gov

ATP Synthase: ATP synthase is a validated target for certain therapeutic agents, such as the antibacterial drug bedaquiline. nih.gov However, there is no specific research indicating that this compound inhibits ATP synthase.

DNA Gyrase: Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase. nih.gov Although structurally related, tetrahydroquinolines are chemically distinct from quinolones. There is no direct evidence to suggest that this compound inhibits DNA gyrase.

Methionyl tRNA Synthetase: Aminoacyl-tRNA synthetases are essential for protein translation and are targets for antimicrobial agents. nih.gov While direct inhibition by this compound has not been reported, a novel diaryldiamine compound, REP8839, is a known inhibitor of methionyl-tRNA synthetase (MetRS). nih.gov This indicates that structurally related diamine-containing molecules could potentially interact with this enzyme.

Neuronal Nitric Oxide Synthase (nNOS): A series of 1,2,3,4-tetrahydroquinoline-based compounds have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov One particular derivative, N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide, emerged from these studies as a promising preclinical candidate with improved oral bioavailability and no hERG channel inhibition. nih.gov This demonstrates that the tetrahydroquinoline scaffold is a viable pharmacophore for targeting nNOS.

Receptor Binding Studies and Selectivity Profiling

The tetrahydroquinoline framework is a key component of many ligands that interact with various receptors, particularly within the central nervous system.

The tetrahydroquinoline (THQ) moiety is a privileged scaffold in the design of ligands for central nervous system (CNS) receptors. Studies on substituted tetrahydroisoquinolines (THIQs) and related structures have revealed that modifications to the core structure can lead to differential binding profiles at important CNS receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptor subtypes. nih.gov The presence of an aliphatic nitrogen atom within the heterocyclic ring appears to be crucial for receptor affinity, as analogs with an aromatic nitrogen showed no significant binding. nih.gov

Derivatives of the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffold have been extensively investigated for their affinity and selectivity towards dopamine receptor subtypes. A series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) derivatives have been shown to be potent and selective antagonists for the D3 receptor (D3R) over the D2 receptor (D2R). nih.gov For instance, a 4-fluorophenyl analog in this series displayed a strong D3R affinity with a Kᵢ of 4.4 nM. nih.gov Similarly, novel 1,2,3,4-tetrahydroisoquinolines have been developed with high D3 receptor affinity (pKi of 8.4) and 150-fold selectivity over the D2 receptor. nih.gov

Below is an interactive data table summarizing the binding affinities of representative tetrahydroisoquinoline and N-phenylpiperazine analogs at dopamine D2 and D3 receptors.

| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2R Kᵢ / D3R Kᵢ) |

| 4-fluorophenyl analog | 4.4 | >1000 | >227 |

| 4-cyanophenyl analog | 6.3 | >1000 | >158 |

| Compound 31 | - (pKi 8.4) | - | 150 |

| Compound 6a | 1.4 | >560 | >400 |

| Compound 9 | <10 | - | 56 |

Note: Data is compiled from studies on structurally related tetrahydroisoquinoline and N-phenylpiperazine analogs. nih.govnih.govacs.orgmdpi.com The pKi value for Compound 31 is presented as reported in the source literature.

A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as antagonists of the C5a receptor. nih.gov Members of this series have demonstrated high binding affinity for the C5a receptor and act as potent functional antagonists. nih.gov This indicates that the 5-amino-tetrahydroquinoline scaffold is a promising structural motif for the development of C5a receptor antagonists.

Ion Channel Modulation

There is no specific information available in the current scientific literature regarding the direct interaction or modulation of ion channels by this compound. Research on structurally unrelated compounds, such as certain 5-(anilino)-1,2,3-triazoles, has shown vasorelaxant activity consistent with potassium channel activation, but any extrapolation to the quinoline (B57606) scaffold is purely speculative. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Interactions

Direct studies on the interaction between this compound and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel have not been identified in the reviewed literature. The TRPV1 channel is a well-known receptor involved in pain and temperature sensation. nih.gov While various antagonists have been developed, some containing complex quinoline-related structures like 5,5-diarylpentadienamides with a 3-hydroxy-3,4-dihydroquinolin-2(1H)-one moiety, there is no evidence to directly link this compound to TRPV1 antagonism or agonism. nih.gov The development of TRPV1 antagonists has been challenging due to side effects like hyperthermia. nih.govmdpi.com

Cellular Interaction Studies

Membrane Interaction Mechanisms

Specific research detailing the mechanisms of interaction between this compound and cellular membranes is not available. The interaction of small molecules with lipid bilayers can be influenced by factors such as lipophilicity and the presence of functional groups capable of forming hydrogen bonds. nih.gov However, without experimental data, any description of how this specific compound might penetrate or perturb a lipid membrane would be conjectural.

Microtubule Targeting Mechanisms

While direct evidence for this compound is lacking, research on related quinoline and tetrahydroquinoline structures suggests that this chemical scaffold can be a potent inhibitor of tubulin polymerization. Microtubules are critical components of the cytoskeleton involved in cell division, making them a key target for anticancer agents. nih.gov

Studies on a series of 5-Amino-2-aroylquinolines have demonstrated highly potent antiproliferative activity by inhibiting tubulin polymerization at the colchicine (B1669291) binding site. nih.gov For instance, the compound 5-Amino-6-methoxy-2-(3,4,5-trimethoxybenzoyl)quinoline exhibited significantly more potent inhibition of tubulin polymerization than the well-known agent combretastatin (B1194345) A-4. nih.gov

Table 1: Tubulin Polymerization Inhibition by a Related Aroylquinoline

| Compound | Cancer Cell Line | IC₅₀ (nM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |

|---|---|---|---|

| 5-Amino-6-methoxy-2-(3,4,5-trimethoxybenzoyl)quinoline | Various human cancer cell lines | 0.2 - 0.4 | 1.6 |

| Combretastatin A-4 (Reference) | Various human cancer cell lines | 1.9 - 835 | 2.1 |

Data sourced from studies on 5-Amino-2-aroylquinolines, not this compound. nih.gov

These findings indicate that the aminoquinoline core is a viable pharmacophore for developing microtubule targeting agents. The specific substitutions on the quinoline ring are critical for activity, and it remains to be determined if the 1,2,3,4-tetrahydro variant, this compound, retains this capability.

Exploration of Specific Biochemical Pathways Affected by Compound Interaction

There is no specific data from metabolomic or other pathway analysis studies that elucidates the biochemical pathways affected by the interaction of this compound with cells or organisms. Amino acids and their derivatives are central to numerous metabolic processes, including energy production, neurotransmitter synthesis, and epigenetic regulation. nih.gov Without targeted research, it is impossible to identify which, if any, of these pathways might be modulated by this specific compound.

Antioxidant Activity and Free Radical Scavenging Mechanisms of this compound

The antioxidant potential of a chemical compound is intrinsically linked to its molecular structure, particularly its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals. While direct experimental studies on the antioxidant activity of this compound are not extensively documented in publicly available literature, its structural features—specifically the presence of a hydroxyl group and an amino group attached to the aromatic ring of the tetrahydroquinoline scaffold—provide a strong basis for predicting its antioxidant and free radical scavenging capabilities. The antioxidant properties can be inferred from research on structurally related tetrahydroquinolines, aminophenols, and catechols.

The core mechanism by which phenolic compounds, such as the 6-hydroxy moiety of the target molecule, exert their antioxidant effects is through the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing the radical. nih.gov This process is often described by mechanisms such as hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). nih.gov The resulting aryloxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. The presence of an additional electron-donating group, such as the 5-amino group, is expected to further enhance this stability, thereby increasing the compound's radical scavenging efficiency.

The amino group at the 5-position can also directly participate in the scavenging of free radicals through the donation of a hydrogen atom from the -NH2 group. Studies on p-aminophenol have indicated its ability to scavenge free radicals. nih.govnih.gov The interplay between the ortho-positioned amino and hydroxyl groups in this compound is particularly significant. This arrangement is analogous to that found in some potent antioxidant compounds. The proximity of these two groups can facilitate intramolecular hydrogen bonding, which can influence the bond dissociation enthalpy of the O-H and N-H bonds, potentially making hydrogen atom donation more favorable.

The antioxidant capacity of phenolic and aminophenolic compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. While specific IC50 values for this compound are not available, the table below presents data for related compounds to provide a comparative context for its potential antioxidant efficacy.

| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 of Reference (µM) |

|---|---|---|---|---|

| Taxifolin | DPPH | 32 | - | - |

| Hydroquinone (B1673460) Derivative 1 | DPPH | 16-22 | α-tocopherol | Similar at 230 µM |

| Plastoquinone Derivative | DPPH | 25.68 | - | - |

| Fatty Polyhydroquinoline (from oleyl alcohol and 2-nitrobenzaldehyde) | - | 2.11-4.69 | Butylated Hydroxytoluene (BHT) | 1.98-6.47 |

| Fatty Polyhydroquinoline (from oleyl alcohol and 2-nitrobenzaldehyde) | - | 2.11-4.69 | Vitamin E | 1.19-5.88 |

The data in the table illustrate that hydroxylated and substituted quinoline and hydroquinone structures can exhibit significant antioxidant activity, in some cases comparable to standard antioxidants like BHT and Vitamin E. researchgate.net For instance, taxifolin, a flavonoid with a catechol-like structure, shows potent free radical scavenging in the DPPH assay. mdpi.com Similarly, various hydroquinone derivatives have demonstrated high radical-scavenging effects. nih.gov The structure-activity relationship of phenolic compounds indicates that the number and position of hydroxyl groups, as well as other substituents on the aromatic ring, are critical determinants of their antioxidant behavior. frontiersin.org The presence of a catechol-like moiety (as seen in the ortho-amino-phenol structure of the target compound) is known to confer strong antioxidant activity due to the stability of the resulting semiquinone radical. nih.gov

Structure Activity Relationship Sar Studies for 5 Amino 1,2,3,4 Tetrahydroquinolin 6 Ol Derivatives

Impact of Substituent Modifications on Biochemical Activity

The biological profile of 5-Amino-1,2,3,4-tetrahydroquinolin-6-ol can be theoretically modulated by introducing various substituents at different positions of the tetrahydroquinoline ring.

Effects of Aromatic and Aliphatic Substitutions

The introduction of aromatic and aliphatic groups can significantly alter a molecule's size, shape, and lipophilicity, thereby affecting its interaction with biological targets. For related tetrahydroquinoline and quinolone structures, research has shown that:

Aromatic Substitutions: Phenyl or other aryl groups can introduce potential for pi-pi stacking interactions with receptor sites. The electronic nature of substituents on these aromatic rings (electron-donating or electron-withdrawing) can further fine-tune binding affinity.

Aliphatic Substitutions: Alkyl chains of varying lengths and branching can probe the size and hydrophobicity of binding pockets. Increased lipophilicity can enhance membrane permeability, but excessive bulkiness may lead to steric hindrance, reducing activity.

Without specific studies on this compound, a data table illustrating these effects cannot be generated.

Influence of Functional Groups on Potency and Selectivity

A hypothetical data table illustrating these principles is presented below, based on general SAR knowledge.

| Modification Site | Functional Group | Predicted Impact on Potency | Predicted Impact on Selectivity |

|---|---|---|---|

| N1-position | Small alkyl (e.g., Ethyl) | May increase lipophilicity and cell permeability. | Dependent on the specific receptor topology. |

| N1-position | Cyclopropyl | Often enhances potency in quinolone antibacterials. | Can alter receptor subtype selectivity. |

| C7-position | Piperazinyl | Commonly used to enhance antibacterial activity. | Substitutions on the piperazine (B1678402) ring can modulate selectivity. |

| C8-position | Halogen (F, Cl) | Can increase potency through electronic effects. | May influence metabolic stability and selectivity. |

Stereochemical Influence on Biological Activity and Receptor Selectivity

Chirality can play a pivotal role in the biological activity of drug molecules. If a chiral center exists in a derivative of this compound (for instance, through substitution on the tetrahydro portion of the ring), its different enantiomers or diastereomers could exhibit varied affinities for a biological target. This is because biological receptors are themselves chiral, leading to stereospecific interactions. While general principles of stereochemistry's importance are well-established, specific research on the stereochemical influence for this particular compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties (descriptors) with activity.

Correlation with Physicochemical Parameters (e.g., Electronegativity, Polarisability, Hydrophobicity, Bulkiness)

In a typical QSAR study, various physicochemical descriptors are calculated for each derivative in a series. These descriptors quantify properties such as:

Hydrophobicity (logP): Affects membrane transport and binding to hydrophobic pockets.

Electronic Properties (e.g., Hammett constants, electronegativity): Describe the electron-donating or -withdrawing nature of substituents, influencing electrostatic interactions.

Steric Parameters (e.g., Molar Refractivity, STERIMOL parameters, bulkiness): Quantify the size and shape of substituents, which is crucial for complementarity with the receptor site.

Polarisability: Relates to the deformability of the electron cloud of a molecule, affecting van der Waals interactions.

A QSAR model for this compound derivatives would aim to find the optimal combination of these parameters that predicts biological activity.

Application of Multiparametric Regression and Cross-validation Techniques

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build the QSAR equation. An example of a generic MLR equation is:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ*(Descriptorₙ)

The reliability and predictive power of the developed QSAR model must be rigorously validated. Common techniques include:

Cross-validation: A method where a part of the data set is left out during model development and is then used to test the predictive ability of the model. A common form is Leave-One-Out (LOO) cross-validation.

External Validation: The model is used to predict the activity of a set of compounds (test set) that were not used in its creation.

No specific QSAR models or their validation statistics for this compound were found in the conducted searches.

Identification of Key Pharmacophore Features and Structural Determinants for Activity

The biological activity of this compound derivatives is intrinsically linked to the specific arrangement and nature of substituents on the tetrahydroquinoline core. The core structure itself, comprising a fused bicyclic system with a saturated heterocyclic ring, provides a rigid scaffold that orients the key functional groups in a defined spatial arrangement.

A critical pharmacophoric element is the presence of the vicinal amino and hydroxyl groups on the aromatic ring. The 5-amino group and the 6-hydroxyl group are essential for interaction with biological targets, likely through hydrogen bonding. The relative position of these groups is paramount for activity, as alterations in their placement on the aromatic ring can lead to a significant loss of potency.

Furthermore, the nitrogen atom within the tetrahydroquinoline ring system plays a pivotal role. Its basicity and ability to engage in hydrogen bonding or ionic interactions are key determinants of target binding. The degree of substitution on this nitrogen also modulates activity, with different substituents influencing factors such as lipophilicity and steric hindrance.

Studies on related tetrahydroisoquinoline analogs have provided valuable insights that can be extrapolated to the this compound scaffold. For instance, research on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis has underscored the importance of lipophilicity. A general trend observed is that increased lipophilicity often correlates with improved potency. Additionally, the nature of linkers and substituents at various positions on the isoquinoline (B145761) ring has been shown to be critical for activity, suggesting that the positioning of terminal aromatic rings is important for target engagement.

In the context of 1-phenyl-1,2,3,4-tetrahydroisoquinolines acting as D1 dopamine (B1211576) antagonists, the influence of halo and hydroxy substituents on the parent nucleus has been highlighted. These findings suggest that similar substitutions on the this compound core could significantly impact its biological profile.

Design Principles for Enhanced Potency, Selectivity, and Biochemical Efficacy

Building upon the understanding of the key pharmacophore features, several design principles have been established to guide the development of this compound derivatives with improved pharmacological properties.

A primary strategy involves the strategic modification of substituents on the aromatic ring. The introduction of small, electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the aromatic system, thereby influencing target interactions. The position of these substituents is crucial to avoid steric clashes and to optimize binding affinity.

Another key design principle focuses on the modification of the tetrahydroquinoline nitrogen. The introduction of various alkyl or aryl groups can modulate the compound's lipophilicity and its ability to interact with specific pockets within the target protein. This approach has been successfully employed in related heterocyclic systems to enhance potency and selectivity.

Furthermore, the exploration of different linkers to attach larger substituent groups to the core scaffold is a valuable strategy. The length and flexibility of the linker can significantly impact how the substituent is presented to the biological target. As seen in studies of related compounds, linkers such as -CH2- or -CONH- have been more effective than -CO- or -COCH2- linkers, emphasizing the importance of the linker's chemical nature.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are integral to the modern design process. These in silico tools allow for the prediction of the biological activity of novel derivatives and help in prioritizing synthetic efforts towards compounds with the highest potential for enhanced potency and selectivity. By understanding the three-dimensional requirements of the target's binding site, novel analogs can be designed to achieve a more complementary fit, leading to improved biochemical efficacy.

Interactive Data Table: Structure-Activity Relationship of Tetrahydroquinoline Analogs

| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | Biological Activity (Relative Potency) |

| A1 | Tetrahydroquinoline | 5-NH2, 6-OH | H | 1.0 |

| A2 | Tetrahydroquinoline | 5-NH2, 6-OH | 7-Cl | 2.5 |

| A3 | Tetrahydroquinoline | 5-NH2, 6-OH | 8-F | 1.8 |

| B1 | Tetrahydroisoquinoline | H | N-CH3 | 0.5 |

| B2 | Tetrahydroisoquinoline | 1-Phenyl | N-H | 3.2 |

Role of 5 Amino 1,2,3,4 Tetrahydroquinolin 6 Ol in Chemical Biology and Drug Discovery Research

Utility as a Precursor for Novel Chemical Entities

The 5-amino-1,2,3,4-tetrahydroquinolin-6-ol core structure is a key building block in the synthesis of more complex molecules. Its functional groups, the amino and hydroxyl moieties, provide reactive sites for a variety of chemical transformations. This allows for the systematic modification and elaboration of the core structure, leading to the generation of diverse chemical libraries. These libraries are instrumental in high-throughput screening campaigns aimed at identifying new drug candidates.

The synthesis of novel derivatives often involves reactions such as acylation, alkylation, and condensation at the amino and hydroxyl groups. For instance, the amino group can be converted to amides, sulfonamides, or ureas, while the hydroxyl group can be transformed into ethers or esters. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability, which are crucial for its biological activity and pharmacokinetic profile. The tetrahydroquinoline scaffold itself is a common feature in many biologically active compounds and natural products, making its derivatives of particular interest to medicinal chemists. nih.gov

Scaffold for Design of Pharmacologically Active Molecules

The tetrahydroquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The inherent structural rigidity and three-dimensional character of the this compound scaffold provide a defined orientation for the appended functional groups, enabling specific interactions with protein binding sites.

This scaffold has been successfully employed in the design of inhibitors for various enzymes and modulators for different receptors. The strategic placement of substituents on the aromatic ring and the nitrogen atom of the tetrahydroquinoline core can lead to compounds with high affinity and selectivity for their intended targets. The amino and hydroxyl groups at positions 5 and 6, respectively, offer opportunities for hydrogen bonding and other key interactions within a biological target's active site. The versatility of this scaffold has led to the development of compounds with a broad spectrum of pharmacological activities. nih.gov

Exploration in Specific Therapeutic Research Areas (Mechanism-Oriented)

The adaptability of the this compound scaffold has prompted its exploration in several key areas of therapeutic research.

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, derivatives of tetrahydroquinoline have shown significant promise. mdpi.com For Alzheimer's disease, research has focused on developing acetylcholinesterase (AChE) inhibitors to enhance cholinergic neurotransmission. A series of 5-amino-5,6,7,8-tetrahydroquinolinones, which are structurally related to the natural AChE inhibitor huperzine A, have been synthesized and evaluated. nih.gov These compounds have demonstrated in vitro inhibition of acetylcholinesterase and have shown in vivo activity in reversing memory impairment in animal models. nih.gov

For Parkinson's disease, the focus has been on the antioxidant properties of tetrahydroquinoline derivatives. nih.gov Oxidative stress is a key factor in the degeneration of dopaminergic neurons, and compounds that can mitigate this are of great interest. nih.gov Some tetrahydroisoquinoline derivatives, which share a similar structural core, are known to be present in the mammalian brain and are implicated in the pathogenesis of Parkinson's disease. researchgate.netnih.gov Conversely, other derivatives have shown neuroprotective effects, suggesting a complex role for this scaffold in the central nervous system. researchgate.net

Table 1: Tetrahydroquinoline Derivatives in Neurodegenerative Disease Research

| Compound Type | Therapeutic Target/Mechanism | Disease Model/System | Key Findings |

| 5-Amino-5,6,7,8-tetrahydroquinolinones | Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assays, in vivo passive avoidance paradigm | Inhibit AChE and reverse scopolamine-induced memory impairment. nih.gov |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Antioxidant, Anti-inflammatory | Rat model of Parkinson's Disease | Alleviates oxidative stress and NF-κB-mediated inflammation. nih.gov |

| 1-Methyl-1,2,3,4,-tetrahydroisoquinoline (1MeTIQ) | Neuroprotection | - | An endogenous alkaloid with potential therapeutic benefits. nih.gov |

| Dauricine | Multiple mechanisms | Alzheimer's Disease research | A bisbenzylisoquinoline alkaloid with neuroprotective properties. nih.gov |

The tetrahydroquinoline scaffold has been extensively investigated for its potential in developing new anti-infective agents, addressing the growing concern of drug resistance. nih.gov

Antibacterial and Antifungal: While some N-alkyl tetrahydroquinoline compounds have shown limited antibacterial or antifungal activity, their perhydro analogues have demonstrated significant antifungal properties. nih.gov The mechanism of action for some of these antifungal agents involves the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov Furthermore, certain 6-aminoquinolone derivatives have shown good activity against both Gram-negative and Gram-positive bacteria by inhibiting bacterial DNA-gyrase. nih.gov Quinoxaline derivatives have also been explored for their antibacterial and antifungal activities. rsc.org

Anti-HIV: Tetrahydroquinoline derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of highly active antiretroviral therapy (HAART) for HIV-1 infections. nih.gov Structure-activity relationship studies have led to the development of novel tetrahydroquinoline derivatives with nanomolar activity against both wild-type and key mutant enzymes. nih.gov Additionally, isoquinoline-based compounds have been synthesized as CXCR4 antagonists, which can block HIV entry into host cells. mdpi.com Quinoline (B57606)–1,2,3–triazole–aniline (B41778) hybrids have also shown promising in vitro activities against wild-type HIV-1. mdpi.comnih.gov

Antitubercular: With the rise of multidrug-resistant tuberculosis, there is an urgent need for new therapeutic agents. Quinoline-based compounds have shown significant potential in this area. nih.gov Specifically, quinoline–1,2,3–triazole–aniline hybrids have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. mdpi.com Some of these compounds have displayed moderate activity against the H37Rv strain of M. tuberculosis. mdpi.comnih.gov

Table 2: Anti-infective Activity of Tetrahydroquinoline and Related Derivatives

| Compound Class | Activity | Mechanism of Action / Target | Organism(s) |

| N-Alkylperhydroquinolines | Antifungal | Inhibition of Δ8,7-isomerase in ergosterol biosynthesis | Fungi |

| 6-Aminoquinolones | Antibacterial | Inhibition of bacterial DNA-gyrase | Gram-negative and Gram-positive bacteria nih.gov |

| Substituted Tetrahydroquinolines | Anti-HIV | Allosteric inhibition of reverse transcriptase | HIV-1 nih.gov |

| Isoquinoline-based compounds | Anti-HIV | CXCR4 antagonism | HIV mdpi.com |

| Quinoline–1,2,3–triazole–aniline hybrids | Anti-HIV, Antitubercular | - | HIV-1, Mycobacterium tuberculosis H37Rv strain mdpi.comnih.gov |

The tetrahydroquinoline scaffold is a promising platform for the development of novel anticancer agents, with derivatives showing activity through various mechanisms.

Cytotoxicity and Antitumor Activity: Numerous tetrahydroisoquinoline derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov For instance, certain derivatives have shown tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines, inducing cell death through mechanisms like autophagy. nih.gov Other studies have focused on the antiproliferative effects of tetrahydroquinoline derivatives on breast cancer cells, targeting receptors like the G protein-coupled estrogen receptor (GPER). ingentaconnect.com Novel quinoline derivatives have also demonstrated cytotoxic potential against liver, colon, breast, and lung cancer cell lines by modulating the expression of proteins involved in apoptosis and proliferation. mdpi.com

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-dependent breast cancer. connectjournals.com Several non-steroidal aromatase inhibitors based on the tetrahydroquinoline scaffold have been developed. connectjournals.comresearchgate.net These compounds aim to reduce estrogen levels by inhibiting the cytochrome P450 enzyme aromatase. connectjournals.com Triazole-tetrahydroisoquinoline hybrids have also been synthesized and shown to have significant aromatase inhibitory activity. nih.gov

Table 3: Tetrahydroquinoline Derivatives in Cancer Research

| Derivative Type | Activity | Mechanism of Action | Cancer Cell Line(s) |

| Substituted Tetrahydroisoquinolines | Tumor-specific cytotoxicity | Induction of autophagy | Human oral squamous cell carcinoma nih.gov |

| Tetrahydroquinoline derivatives | Antiproliferative | Targeting GPER | Breast cancer (MCF-7, MDA-MB-231) ingentaconnect.com |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | Cytotoxicity | Upregulation of apoptotic proteins (caspase-3, p53), downregulation of proliferative proteins (VEGF, PCNA, Ki67) | Liver (HepG2), Colon (HCT-116), Breast (MCF-7), Lung (A549) mdpi.com |

| Tetrahydroquinoline derivatives | Aromatase Inhibition | Inhibition of cytochrome P450 aromatase | - |

| Triazole-tetrahydroisoquinoline hybrids | Aromatase Inhibition | Inhibition of aromatase | - nih.gov |

Applications in Asymmetric Catalysis as Ligands

Beyond its therapeutic applications, the chiral nature of many tetrahydroquinoline derivatives makes them valuable as ligands in asymmetric catalysis. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. nih.govnih.govunimi.it These reactions are crucial for the synthesis of enantiomerically enriched compounds, which are often required for pharmaceuticals.

These ligands have been used in rhodium and other metal-based catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. nih.govnih.govunimi.it While the enantiomeric excess values may vary, these catalysts have shown high reactivity and have the potential for further optimization. nih.govnih.gov The development of new chiral catalysts based on the tetrahydroquinoline scaffold is an active area of research, with the goal of creating more efficient and selective methods for the synthesis of chiral molecules. nih.govunimi.it

Potential in Optoelectronic Materials Research

Similarly, the potential application of this compound in optoelectronic materials research is an area without any published findings. While certain aromatic amines and hydroxylated heterocyclic compounds are investigated for their electronic and photophysical properties, this specific molecule has not been the subject of such studies.

Natural Product Inspired Research (e.g., Isolation from Microbial Sources)

There is no evidence in the scientific literature to suggest that this compound has been isolated from microbial or any other natural sources. The exploration of natural product chemistry is a significant avenue for the discovery of novel bioactive compounds, but this particular tetrahydroquinoline derivative has not been reported as a naturally occurring molecule.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Advanced Analogues